molecular formula C12H14O3 B592831 Dihydrosenkyunolide C CAS No. 195142-72-4

Dihydrosenkyunolide C

Cat. No.: B592831
CAS No.: 195142-72-4
M. Wt: 206.241
InChI Key: QWUKGYMMZPJSKL-UHFFFAOYSA-N
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Description

Dihydrosenkyunolide C is a member of the phthalide family, which are bioactive compounds found in various plants, fungi, and liverworts. These compounds are known for their diverse biological activities and have been traditionally used in medicinal practices across different cultures .

Biochemical Analysis

Cellular Effects

3-Butyl-5-hydroxyphthalide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Butyl-5-hydroxyphthalide is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 3-Butyl-5-hydroxyphthalide change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of 3-Butyl-5-hydroxyphthalide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3-Butyl-5-hydroxyphthalide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

3-Butyl-5-hydroxyphthalide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Dihydrosenkyunolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with different properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dihydrosenkyunolide C has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other bioactive compounds. In biology, it has been studied for its antifungal and antimicrobial properties . Additionally, it is used in the industry for producing fragrances and flavoring agents .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Dihydrosenkyunolide C include other phthalides such as 3-butyl-7-hydroxyphthalide and 3-[2′®-hydroxybutyl]-7-hydroxyphthalide . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern, which confers unique chemical and biological properties. Its distinct structure allows it to interact differently with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-butyl-5-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h5-7,11,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUKGYMMZPJSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(C=CC(=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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